molecular formula C16H14I3NO3 B14681912 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine CAS No. 37642-60-7

4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine

Cat. No.: B14681912
CAS No.: 37642-60-7
M. Wt: 649.00 g/mol
InChI Key: DSBHIDNJTDGVEL-AWEZNQCLSA-N
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Description

4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes multiple iodine atoms and a phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, including iodination and coupling reactions. One common method involves the iodination of a phenylalanine derivative, followed by coupling with a hydroxy-iodophenyl compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing advanced reactors and purification systems. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethyl sulfoxide (DMSO) for facilitating reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is unique due to its multiple iodine atoms and specific structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

37642-60-7

Molecular Formula

C16H14I3NO3

Molecular Weight

649.00 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[(4-hydroxy-3-iodophenyl)methyl]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C16H14I3NO3/c17-11-5-9(7-14(20)16(22)23)6-12(18)10(11)3-8-1-2-15(21)13(19)4-8/h1-2,4-6,14,21H,3,7,20H2,(H,22,23)/t14-/m0/s1

InChI Key

DSBHIDNJTDGVEL-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=C(C=C1CC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1CC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Origin of Product

United States

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